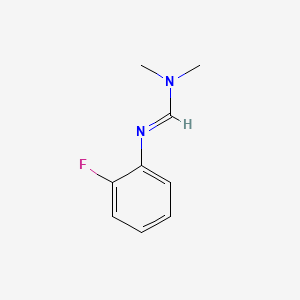

Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N'-(2-Fluorofenil)-N,N-dimetilformimidamida es un compuesto orgánico caracterizado por la presencia de un grupo fluorofenil unido a una unidad formimidamida

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N'-(2-Fluorofenil)-N,N-dimetilformimidamida típicamente implica la reacción de 2-fluoroanilina con N,N-dimetilformamida dimetil acetal. La reacción se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización o cromatografía en columna. La reacción se puede representar como sigue:

2-Fluoroanilina+N,N-Dimetilformamida dimetil acetal→N’-(2-Fluorofenil)-N,N-dimetilformimidamida

Métodos de producción industrial

La producción industrial de N'-(2-Fluorofenil)-N,N-dimetilformimidamida puede implicar rutas sintéticas similares pero a mayor escala. El proceso puede incluir la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para mejorar el rendimiento y la pureza. Se pueden emplear reactores de flujo continuo y sistemas automatizados para garantizar una producción constante.

Análisis De Reacciones Químicas

Tipos de reacciones

N'-(2-Fluorofenil)-N,N-dimetilformimidamida experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio.

Sustitución: El grupo fluorofenil puede sufrir reacciones de sustitución nucleófila, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente llevado a cabo en solventes acuosos u orgánicos.

Reducción: Hidruro de litio y aluminio, borohidruro de sodio; generalmente realizado en condiciones anhidras.

Sustitución: Nucleófilos fuertes como metóxido de sodio o tert-butóxido de potasio; las reacciones a menudo se llevan a cabo en solventes apróticos polares.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir N'-(2-Fluorofenil)-N,N-dimetilformamida, mientras que la reducción podría producir N'-(2-Fluorofenil)-N,N-dimetilamina.

Aplicaciones Científicas De Investigación

N'-(2-Fluorofenil)-N,N-dimetilformimidamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por sus posibles interacciones con macromoléculas biológicas.

Medicina: Explorado por sus posibles propiedades farmacológicas, incluso como precursor para el desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo por el cual N'-(2-Fluorofenil)-N,N-dimetilformimidamida ejerce sus efectos implica su interacción con objetivos moleculares específicos. El compuesto puede actuar como un inhibidor o activador de ciertas enzimas o receptores, dependiendo de su estructura y grupos funcionales. Las vías involucradas pueden incluir la transducción de señales, los procesos metabólicos o la regulación de la expresión génica.

Comparación Con Compuestos Similares

Compuestos similares

- N-(2-Fluorofenil)-N-metilamina

- N-(2-Fluorofenil)-N,N-dimetilamina

- N-(2-Fluorofenil)-N,N-dimetilformamida

Singularidad

N'-(2-Fluorofenil)-N,N-dimetilformimidamida es única debido a su estructura específica de formimidamida, que imparte propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad e interacción con objetivos biológicos, lo que la hace valiosa para aplicaciones específicas en investigación e industria.

Propiedades

IUPAC Name |

N'-(2-fluorophenyl)-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12(2)7-11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHNALCZBWNJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-09-4 |

Source

|

| Record name | Methanimidamide, N'-(2-fluorophenyl)-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

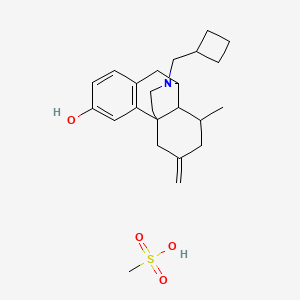

![3-O-tert-butyl 5-O-[4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12295587.png)

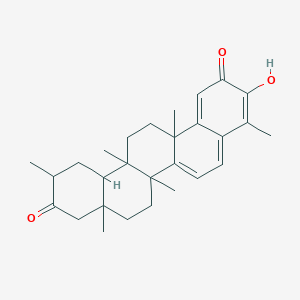

![2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B12295626.png)

![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)

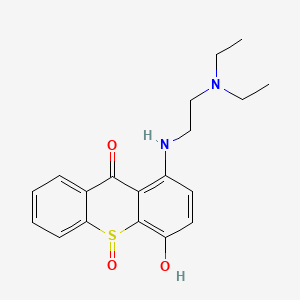

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)